molecular formula C18H27N3O3 B14787263 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

Cat. No.: B14787263
M. Wt: 333.4 g/mol
InChI Key: HWDSCIZJCKXORD-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the condensation of a suitable amine with a carbonyl compound to form the pyrrolidine ringThe final step involves the formation of the carbamate moiety, which can be achieved by reacting the intermediate with an appropriate isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and the presence of both a pyrrolidine ring and a carbamate moiety make it a valuable compound for various applications .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3

InChI Key

HWDSCIZJCKXORD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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